N-(2-methoxyphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxoquinolin-1(2H)-yl}acetamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine moiety and the methoxyphenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure.
Piperidine Derivatives: Compounds containing the piperidine moiety.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group.
Uniqueness
N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H27N3O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxoquinolin-1-yl]acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-17-11-13-27(14-12-17)25(31)19-15-24(30)28(21-9-5-3-7-18(19)21)16-23(29)26-20-8-4-6-10-22(20)32-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,29) |
InChI Key |
XOMSFYUQFRBPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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